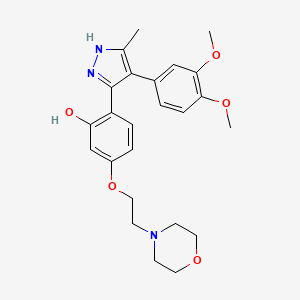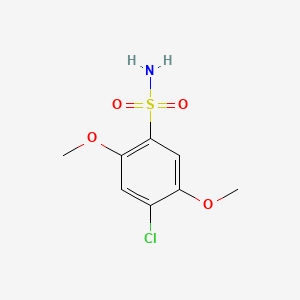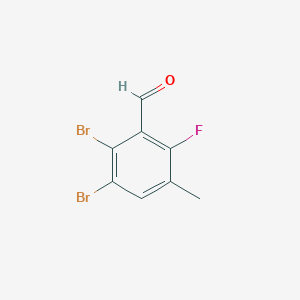
2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. While the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the pyrazole ring, methoxy groups, and morpholine moiety are common in the literature for their biological relevance.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of pyrazole derivatives and subsequent functionalization. For instance, a series of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives were prepared by two synthetic routes, indicating the versatility in the synthetic approach to such compounds . Similarly, the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists involved careful selection of substituents and spacer lengths to achieve the desired biological activity . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques and computational methods. For example, the molecular structure and spectroscopic data of a related compound were obtained from DFT calculations, which included optimization of geometry and assignment of fundamental vibrations . Crystallographic investigations of Schiff base ligands with a pyrazolone core revealed detailed information about the tautomeric equilibria and crystal packing . These techniques would be applicable to analyze the molecular structure of "2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol".
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their interactions with biological targets. The antiparasitic activities of morpholine derivatives against various strains suggest that these compounds can undergo specific chemical interactions with biological molecules . The binding assays for σ(1) receptor antagonists also imply that the pyrazole core can be fine-tuned to interact selectively with biological receptors . These insights into the chemical reactivity can guide the understanding of how "2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol" might react in a biological context.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be deduced from their structural features. The presence of methoxy and morpholine groups suggests potential solubility in organic solvents and possible hydrogen bonding capabilities. The stability of complexes formed with phenols, as seen in the pyrazol-3-ol complexes, indicates that the compound may also form stable non-covalent interactions . The physicochemical properties such as melting points and solubility would be important for the practical application of the compound in biological studies.
Applications De Recherche Scientifique
Tautomerism and Structural Analysis
The study of NH-pyrazoles, including compounds like (E)-3(5)-[β-(3,4-dimethoxyphenyl)-ethenyl]-4-methyl-5(3)-phenyl-1H-pyrazole, reveals insights into their annular tautomerism. Such compounds exhibit unique tautomeric behaviors in solution and solid states, influenced by their hydrogen bonding patterns and structural arrangements (Cornago et al., 2009).
Synthesis and Biological Evaluation
The synthesis of novel pyrazole chalcones, including 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone, has been explored for their potential anti-inflammatory, antioxidant, and antimicrobial properties. These compounds demonstrate significant biological activities, suggesting their utility in drug discovery and therapeutic applications (Bandgar et al., 2009).
Photophysical and Chemosensor Applications
Research on pyrazoline derivatives, such as 2-(1-(benzo[d]thiazol-2-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, highlights their photophysical properties and applications as fluorescent chemosensors. These compounds exhibit solvatochromism and can be used for detecting metal ions like Fe3+, showcasing their potential in analytical chemistry and environmental monitoring (Salman A. Khan, 2020).
Propriétés
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-morpholin-4-ylethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-16-23(17-4-7-21(29-2)22(14-17)30-3)24(26-25-16)19-6-5-18(15-20(19)28)32-13-10-27-8-11-31-12-9-27/h4-7,14-15,28H,8-13H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFODXFHEKPGWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCOCC3)O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-(2-morpholinoethoxy)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-morpholino-1,3-thiazol-4(5H)-one](/img/structure/B2508610.png)
![4-Chloro-8-isopropyl-2-methylsulfanyl-pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B2508611.png)
![2-[2-[(1-Cyanocycloheptyl)amino]-2-oxoethyl]sulfanylquinoline-4-carboxamide](/img/structure/B2508613.png)


![N~4~-(4-ethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2508622.png)
![4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B2508623.png)
![2-(2-(4-(quinolin-8-ylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2508624.png)
![2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2508628.png)
![[2-(benzylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2508629.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2508630.png)
![5,6-dichloro-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2508631.png)
![2-Cyclopentyl-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2508632.png)
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2508633.png)